molecular formula C16H13F3N2O3 B2642800 7-methoxy-5-oxo-N-(2,3,4-trifluorophenyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034292-73-2

7-methoxy-5-oxo-N-(2,3,4-trifluorophenyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2642800
CAS No.: 2034292-73-2
M. Wt: 338.286
InChI Key: FPWXKFMMWIOOQA-UHFFFAOYSA-N
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Description

7-methoxy-5-oxo-N-(2,3,4-trifluorophenyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic organic compound that belongs to the class of indolizine derivatives. This compound is characterized by its complex structure, which includes a trifluorophenyl group, a methoxy group, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-5-oxo-N-(2,3,4-trifluorophenyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl precursor using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

    Attachment of the Trifluorophenyl Group: The trifluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a trifluorophenyl halide reacts with a nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 7-methoxy-5-oxo-N-(2,3,4-trifluorophenyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-methoxy-5-oxo-N-(2,3,4-trifluorophenyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Indolizine Derivatives: Compounds such as 1,2,3,5-tetrahydroindolizine and its various substituted derivatives.

    Trifluorophenyl Compounds: Compounds containing the trifluorophenyl group, such as trifluoromethylbenzene.

    Methoxy-Substituted Compounds: Compounds with methoxy groups, such as anisole.

Uniqueness

What sets 7-methoxy-5-oxo-N-(2,3,4-trifluorophenyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide apart is its combination of functional groups, which imparts unique chemical and biological properties. The presence of the trifluorophenyl group enhances its lipophilicity and metabolic stability, while the methoxy and carboxamide groups contribute to its reactivity and potential bioactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-methoxy-5-oxo-N-(2,3,4-trifluorophenyl)-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O3/c1-24-11-7-12(22)21-6-2-3-10(21)13(11)16(23)20-9-5-4-8(17)14(18)15(9)19/h4-5,7H,2-3,6H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWXKFMMWIOOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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